molecular formula C14H20N6O4 B2431296 Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate CAS No. 868143-70-8

Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2431296
CAS No.: 868143-70-8
M. Wt: 336.352
InChI Key: LLMFRMVBPOJUOL-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The ethyl ester group is attached to the piperazine ring, making it an ester derivative.

Preparation Methods

The synthesis of Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the purine ring through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products, where its unique chemical properties are leveraged.

Comparison with Similar Compounds

Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

The uniqueness of this compound lies in its specific structural features, such as the combination of the purine and piperazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-3-24-14(23)20-6-4-19(5-7-20)8-9-15-10-11(16-9)18(2)13(22)17-12(10)21/h3-8H2,1-2H3,(H,15,16)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMFRMVBPOJUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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